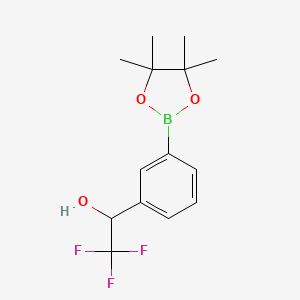
2,2,2-Trifluoro-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanol
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanol, or TMDPE, is a fluorinated phenyl-boronic acid derivative that has become increasingly popular in scientific research due to its unique properties as a catalyst and its potential for a wide range of applications. TMDPE is a boronic acid derivative with a trifluoromethyl group at the para position of the phenyl ring. Its unique structure and properties make it a versatile molecule and capable of being used in various synthetic reactions, such as Suzuki-Miyaura cross-coupling reactions, and for other applications in the biological and medical fields.
Wissenschaftliche Forschungsanwendungen
Kinetic Resolution in Organic Synthesis : Xu et al. (2009) explored the kinetic resolution of a series of 2,2,2-trifluoro-1-aryl ethanol, highlighting its potential in the preparation of enantiomerically pure compounds (Qing Xu, Hui Zhou, X. Geng, & Peiran Chen, 2009).
Synthesis and Characterization of Boronated Compounds : Morrison et al. (2010) discussed the synthesis of boronated phosphonium salts containing elements similar to 2,2,2-Trifluoro-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanol, illustrating their importance in in vitro cytotoxicity and cellular uptake studies (Daniel E. Morrison et al., 2010).
Crystal Structure Analysis : Huang et al. (2021) conducted a study on boric acid ester intermediates with benzene rings, similar to the structure of the subject compound. Their research included crystallographic and conformational analyses using density functional theory (DFT) (P. Huang et al., 2021).
Lipase-Catalyzed Optical Resolution : Kato et al. (1995) achieved optical resolution of racemic 2,2,2-trifluoro-1-(naphthyl)ethanols, a study relevant to understanding the behavior of similar trifluoro compounds in enzymatic processes (Katsuya Kato et al., 1995).
Polymer Synthesis and Characterization : Fischer et al. (2013) utilized a compound structurally related to the topic compound in the synthesis of nanoparticles from heterodifunctional polyfluorene building blocks, demonstrating applications in material science (Christoph S. Fischer, M. Baier, & S. Mecking, 2013).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as boronate esters, are generally used in metal-catalyzed c-c bond formation reactions .
Mode of Action
Boronate esters, like this compound, are known to interact with their targets through a process called borylation . In this process, a boron atom from the boronate ester forms a bond with a carbon atom on the target molecule. This can result in significant changes to the target molecule’s structure and function .
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)10-7-5-6-9(8-10)11(19)14(16,17)18/h5-8,11,19H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSZJUQQHUHGLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,6S)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane](/img/structure/B3067871.png)
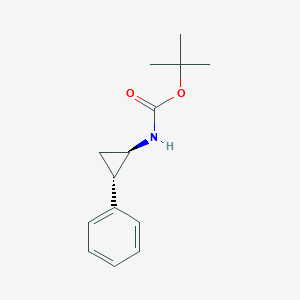

![13-Hydroxy-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3067894.png)
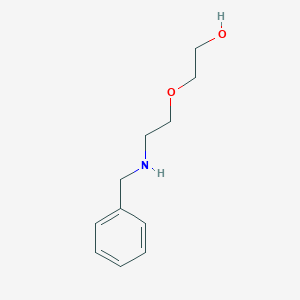

![N-[(1S,2S)-2-Hydroxycyclohexyl]acetamide](/img/structure/B3067903.png)

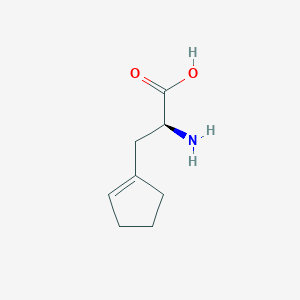
![4,6-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B3067939.png)
![1,8-Diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B3067945.png)
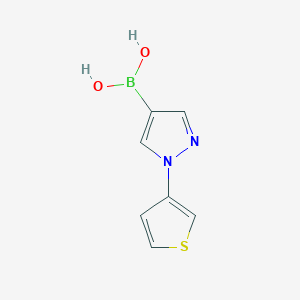
![[(1S,2S)-2-Hydroxycyclohexyl]carbamic Acid Phenylmethyl Ester](/img/structure/B3067962.png)
